molecular formula C10H9N3O2 B1453776 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1225528-67-5

1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1453776
M. Wt: 203.2 g/mol
InChI Key: XUYDNQQKGJWSCG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of related compounds often involves reactions with readily available starting materials. For example, a representative library of 2-(pyridin-2-yl)pyrimidine derivatives was prepared starting from nicotinic acid and 1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The structure of related compounds often involves heterocyclic moieties. For example, imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and characterization of pyrazole derivatives, including studies on their molecular structures through X-ray diffraction and density-functional-theory (DFT) calculations. This includes compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs (Shen, Huang, Diao, & Lei, 2012).

2. Antibacterial Properties

3. Cancer Research

  • Studies have been done on compounds like (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid for their potential use in cancer treatment. These compounds inhibit Aurora A, a protein associated with cancer development (ヘンリー, ジェームズ, 2006).

4. Fluorescence Sensing and Bioimaging

5. Synthesis of Novel Compounds and Functional Materials

  • The synthesis of novel pyrazole-based compounds, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, has been explored. These compounds serve as useful scaffolds for creating highly functionalized materials (Ruano, Fajardo, & Martín, 2005).

6. Organometallic Complexes in Anticancer Research

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, including those containing an imidazole moiety, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYDNQQKGJWSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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